molecular formula C11H7NS B066803 4-(3-Thienyl)benzonitrile CAS No. 172507-33-4

4-(3-Thienyl)benzonitrile

Cat. No. B066803
M. Wt: 185.25 g/mol
InChI Key: GRAMVGQZHXAXHP-UHFFFAOYSA-N
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Description

4-(3-Thienyl)benzonitrile is a chemical compound with the empirical formula C11H7NS . It has a molecular weight of 185.24 . It is a solid substance and is often used as a research chemical .


Molecular Structure Analysis

The molecular structure of 4-(3-Thienyl)benzonitrile can be represented by the SMILES string N#Cc1ccc(cc1)-c2ccsc2 . This indicates that the molecule consists of a benzonitrile group (a benzene ring attached to a nitrile group) and a thiophene ring connected at the 3-position .


Physical And Chemical Properties Analysis

4-(3-Thienyl)benzonitrile is a solid substance with a melting point of 87-91 °C . Its InChI key is GRAMVGQZHXAXHP-UHFFFAOYSA-N .

Scientific Research Applications

  • Polymerization : A study reported the use of thienothiophene derivatives, closely related to 4-(3-Thienyl)benzonitrile, for photoinduced metal-free atom transfer radical polymerization. This process efficiently activated polymerization, resulting in polymers with controlled molecular weight, dispersity, and chain end functionality (Kütahya et al., 2017).

  • Corrosion Inhibition : Benzonitrile derivatives have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic solutions. These compounds, including variants of 4-(3-Thienyl)benzonitrile, exhibited excellent inhibition performance, with one derivative showing superior effectiveness (Chaouiki et al., 2018).

  • High Voltage Lithium Ion Batteries : In the field of battery technology, 4-(Trifluoromethyl)-benzonitrile, a compound structurally similar to 4-(3-Thienyl)benzonitrile, has been used as an electrolyte additive in high voltage lithium-ion batteries. It improved the cyclic stability and capacity retention of the batteries (Huang et al., 2014).

  • Pharmaceutical Development : 4-(3-Thienyl)benzonitrile derivatives have been explored in pharmaceutical research for their potential in treating conditions like androgenetic alopecia and for sebum control. These compounds act as nonsteroidal androgen receptor antagonists (Li et al., 2008).

  • Liquid Crystal Materials : The thermal properties of liquid crystalline materials incorporating cyanothiophene and cyanofuran, related to 4-(3-Thienyl)benzonitrile, have been studied. These materials exhibited phases like nematic and smectic, important for liquid crystal display technologies (Miyake et al., 1984).

  • Organic Solar Cells : In the field of organic solar cells, research has focused on designing fluorinated small molecule donor materials. These materials, including derivatives of 4-(3-Thienyl)benzonitrile, show promise for enhanced electro-optical and photovoltaic properties (Mubashar et al., 2021).

Safety And Hazards

4-(3-Thienyl)benzonitrile is classified as Acute Tox. 3 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Safety measures include wearing protective gloves, eye protection, face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

4-thiophen-3-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NS/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-11/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAMVGQZHXAXHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399655
Record name 4-(3-Thienyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Thienyl)benzonitrile

CAS RN

172507-33-4
Record name 4-(3-Thienyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-Thienyl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
PI Lee, SLC Hsu, JF Lee - Solar energy materials and solar cells, 2011 - Elsevier
Three copolymers, PFTpBt, PFbCNTpBt, and PFC6TpBt, which are based on dioctylfluorene, dithienylbenzothiadiazole, and thiophene derivatives with different functional groups, were …
Number of citations: 9 www.sciencedirect.com
S Li, Z Jin, X Jiang, J Yu, Y Wang, S Jin… - Chemical Engineering …, 2022 - Elsevier
Simultaneously modulating the adsorption and electronic properties of pure conjugated polymers for efficient photosensitized oxidation of organics is environmentally desirable but still …
Number of citations: 12 www.sciencedirect.com

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